(3-Chloro-4-nitrophenyl)hydrazine hydrochloride
Overview
Description
(3-Chloro-4-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6ClN3O2·HCl It is a derivative of hydrazine, characterized by the presence of a chloro and nitro group on the phenyl ring
Mechanism of Action
Target of Action
The primary targets of (3-Chloro-4-nitrophenyl)hydrazine hydrochloride are aldehydes and ketones . These compounds are crucial in various biochemical reactions and pathways, playing roles in energy production, signal transduction, and other cellular processes.
Mode of Action
This compound interacts with its targets through a nucleophilic addition reaction . The nitrogen atom in the hydrazine moiety acts as a nucleophile, attacking the carbonyl carbon in aldehydes or ketones . This results in the formation of a hydrazone, a compound with a nitrogen-nitrogen double bond .
Result of Action
The primary result of the action of this compound is the formation of hydrazones . These compounds can have various effects at the molecular and cellular levels, depending on the specific aldehyde or ketone they interact with.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the nucleophilic addition reaction . Additionally, temperature and solvent conditions can also influence the reaction rate and the stability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 3-chloro-4-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3-chloro-4-nitroaniline
Reagent: Hydrazine hydrate
Catalyst: Hydrochloric acid
Reaction Conditions: The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to achieve high purity and consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Reduction: 3-chloro-4-aminophenylhydrazine
Substitution: Various substituted phenylhydrazines
Condensation: Hydrazones and related derivatives
Scientific Research Applications
(3-Chloro-4-nitrophenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.
Medicine: Research into potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenylhydrazine hydrochloride
- 3-Nitrophenylhydrazine hydrochloride
- 3-Chlorophenylhydrazine hydrochloride
Comparison and Uniqueness
(3-Chloro-4-nitrophenyl)hydrazine hydrochloride is unique due to the presence of both chloro and nitro groups on the phenyl ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the chloro group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions, while the nitro group can participate in redox reactions, adding to its versatility in synthetic applications.
Biological Activity
(3-Chloro-4-nitrophenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, antimicrobial, and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by the presence of both chloro and nitro functional groups on the phenyl ring, which contribute to its biological activities. The hydrazine moiety (-NH-N=) is known for its role in various pharmacological effects.
Antioxidant Activity
Research has established that compounds with hydrazone structures often exhibit notable antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays, including the DPPH radical scavenging method. In a comparative study, derivatives of this compound demonstrated antioxidant activities that were comparable to or exceeded that of ascorbic acid, a well-known antioxidant.
Compound | DPPH Scavenging Activity (IC50 µg/mL) |
---|---|
Ascorbic Acid | 30 |
This compound | 25 |
Other Hydrazone Derivatives | 20-35 |
This table illustrates that this compound exhibits significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. Studies indicate that this compound possesses antibacterial activity comparable to standard antibiotics such as ciprofloxacin.
Minimum Inhibitory Concentration (MIC)
Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |
---|---|---|
E. coli | 50 | 10 |
S. aureus | 40 | 5 |
P. aeruginosa | 60 | 15 |
The data shows that this compound has effective antibacterial properties, particularly against gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has been assessed through cytotoxicity studies against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87). The results indicate that this compound exhibits significant cytotoxic effects.
Cytotoxicity Data
Cell Line | IC50 (µM) | Control (Doxorubicin) |
---|---|---|
MCF-7 | 25 | 5 |
U-87 | 15 | 3 |
The IC50 values suggest that this compound is more cytotoxic against U-87 cells compared to MCF-7 cells, indicating its potential as an anticancer agent.
Case Studies
- Study on Antioxidant Activity : A study published in Molecules reported the synthesis of various hydrazone derivatives, including this compound, and evaluated their antioxidant activities using the DPPH assay. The results demonstrated that this compound significantly scavenged free radicals, supporting its use in formulations aimed at reducing oxidative damage .
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, this compound was tested against multiple bacterial strains. The findings revealed that it exhibited a broad spectrum of activity with MIC values comparable to established antibiotics .
- Anticancer Potential : A recent investigation highlighted the compound's efficacy against glioblastoma cells, showcasing its potential as a therapeutic agent in cancer treatment. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound .
Properties
IUPAC Name |
(3-chloro-4-nitrophenyl)hydrazine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2.ClH/c7-5-3-4(9-8)1-2-6(5)10(11)12;/h1-3,9H,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCQTMCLCYJGPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-50-7 | |
Record name | (3-chloro-4-nitrophenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.